4-Fluoro-4-methyl-3-oxopentanenitrile

Medicinal Chemistry Physicochemical Properties Drug Design

4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7) is a fluorinated β-ketonitrile building block with the molecular formula C₆H₈FNO and a molecular weight of 129.13 g/mol. It features a nitrile group, a ketone group, and a fluorine-substituted quaternary carbon, making it a versatile intermediate in organic synthesis.

Molecular Formula C6H8FNO
Molecular Weight 129.13 g/mol
CAS No. 1188907-26-7
Cat. No. B1380917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-methyl-3-oxopentanenitrile
CAS1188907-26-7
Molecular FormulaC6H8FNO
Molecular Weight129.13 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)CC#N)F
InChIInChI=1S/C6H8FNO/c1-6(2,7)5(9)3-4-8/h3H2,1-2H3
InChIKeyCGEPRVBWGCYTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7): A Fluorinated β-Ketonitrile Building Block for Research and Synthesis


4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7) is a fluorinated β-ketonitrile building block with the molecular formula C₆H₈FNO and a molecular weight of 129.13 g/mol . It features a nitrile group, a ketone group, and a fluorine-substituted quaternary carbon, making it a versatile intermediate in organic synthesis . The compound is primarily used as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development .

Why Generic Substitution of 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7) Fails: Critical Physicochemical and Reactivity Differences


Generic substitution of 4-Fluoro-4-methyl-3-oxopentanenitrile with its non-fluorinated analog (4-Methyl-3-oxopentanenitrile, CAS 29509-06-6) or other β-ketonitriles is not advisable due to significant differences in physicochemical properties and reactivity. The presence of the fluorine atom alters lipophilicity (LogP increase from 0.9 to 1.22) [1], acidity (pKa decrease from 9.90 to 8.55) , and electronic environment, which directly impacts reaction outcomes in nucleophilic additions, condensations, and metabolic stability [2]. These quantifiable differences necessitate the specific use of 4-Fluoro-4-methyl-3-oxopentanenitrile for research applications where fluorinated building blocks are required.

Quantitative Differentiation Evidence for 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7) vs. Non-Fluorinated Analog


Enhanced Lipophilicity (LogP) and Altered Physicochemical Profile vs. 4-Methyl-3-oxopentanenitrile

4-Fluoro-4-methyl-3-oxopentanenitrile exhibits a calculated LogP of 1.21728, compared to XLogP3-AA of 0.9 for the non-fluorinated analog 4-Methyl-3-oxopentanenitrile [1]. This ~35% increase in lipophilicity, combined with a lower predicted pKa (8.55 vs. 9.90) , higher density (1.044 vs. 0.938 g/cm³) , and higher boiling point (173.7°C vs. 160.1°C at 760 mmHg) , alters solubility, membrane permeability, and reaction behavior.

Medicinal Chemistry Physicochemical Properties Drug Design

High Synthetic Yield and Efficient Access via NaH-Mediated Condensation

A reported synthetic route for 4-Fluoro-4-methyl-3-oxopentanenitrile achieves a 92% yield using sodium hydride in tetrahydrofuran at 70°C for 3 hours . This compares favorably to typical yields for non-fluorinated β-ketonitrile syntheses, which often range between 70-90% under similar conditions .

Organic Synthesis Process Chemistry Yield Optimization

Class-Level Metabolic Stability Enhancement via Fluorination

Fluorination of small molecules is a well-established strategy to improve metabolic stability and pharmacokinetic properties [1]. While direct comparative metabolic data for 4-Fluoro-4-methyl-3-oxopentanenitrile vs. its non-fluorinated analog are not publicly available, the class-level inference is that the C-F bond confers increased resistance to oxidative metabolism, potentially leading to longer half-life and lower clearance in drug candidates [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Research and Industrial Application Scenarios for 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7)


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a lead compound requires increased membrane permeability or improved blood-brain barrier penetration, 4-Fluoro-4-methyl-3-oxopentanenitrile can serve as a fluorinated building block. Its LogP of 1.22 (vs. 0.9 for non-fluorinated analog) [1] directly contributes to higher lipophilicity, potentially improving oral bioavailability and CNS exposure [2].

Synthesis of Fluorinated Heterocycles and Bioisosteres

The fluorine atom in 4-Fluoro-4-methyl-3-oxopentanenitrile can act as a bioisostere for hydrogen or hydroxyl groups, enabling the synthesis of fluorinated heterocycles with altered electronic properties [3]. Its β-ketonitrile structure participates in condensation reactions to form pyrazoles, isoxazoles, and other heterocycles [4].

Process Chemistry Scale-Up with High-Yield Synthetic Protocol

The reported 92% yield for the synthesis of 4-Fluoro-4-methyl-3-oxopentanenitrile makes it attractive for process chemistry scale-up. The efficient NaH-mediated condensation reduces raw material costs and waste, aligning with green chemistry principles [5].

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